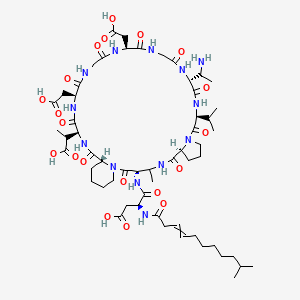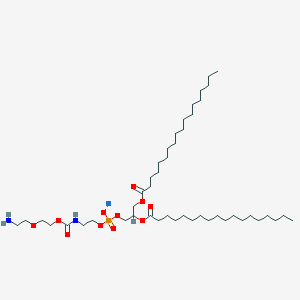
Fosdenopterin Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosdenopterin hydrobromide, also known as cyclic pyranopterin monophosphate, is a synthetic compound developed for the treatment of molybdenum cofactor deficiency type A. This rare genetic disorder affects infants and leads to severe neurological symptoms and early childhood death. This compound is the first medication approved by the U.S. Food and Drug Administration for this condition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fosdenopterin hydrobromide is synthesized through a series of chemical reactions starting from guanosine triphosphate. The synthesis involves the conversion of guanosine triphosphate into cyclic pyranopterin monophosphate, which is then further processed to form this compound .
Industrial Production Methods: The industrial production of this compound involves recombinant DNA technology. Escherichia coli bacteria are genetically engineered to produce cyclic pyranopterin monophosphate, which is then purified and converted into this compound .
Chemical Reactions Analysis
Types of Reactions: Fosdenopterin hydrobromide undergoes various chemical reactions, including oxidation and reduction. These reactions are essential for its biological activity and therapeutic effects .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include guanosine triphosphate, various oxidizing and reducing agents, and specific enzymes that facilitate the conversion processes .
Major Products Formed: The major product formed from the reactions involving this compound is molybdopterin, a crucial cofactor for several molybdenum-dependent enzymes .
Scientific Research Applications
Fosdenopterin hydrobromide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Fosdenopterin hydrobromide works by replacing the missing cyclic pyranopterin monophosphate in patients with molybdenum cofactor deficiency type A. This replacement allows for the synthesis of molybdopterin, which is essential for the activity of molybdenum-dependent enzymes such as sulfite oxidase, xanthine dehydrogenase, and aldehyde oxidase. These enzymes play a crucial role in detoxifying sulfur-containing compounds and maintaining cellular metabolism .
Comparison with Similar Compounds
Molybdopterin: The natural cofactor that fosdenopterin hydrobromide aims to replace.
Cyclic Pyranopterin Monophosphate: The immediate precursor to molybdopterin.
Comparison: this compound is unique in its ability to replace the missing cyclic pyranopterin monophosphate in patients with molybdenum cofactor deficiency type A. Unlike other compounds, it is specifically designed to address the genetic deficiency and has been shown to significantly improve survival rates in affected patients .
Properties
CAS No. |
2301083-34-9 |
|---|---|
Molecular Formula |
C10H19BrN5O10P |
Molecular Weight |
480.16 g/mol |
IUPAC Name |
(1R,10R,12S,17R)-5-amino-11,11,14-trihydroxy-14-oxo-13,15,18-trioxa-2,4,6,9-tetraza-14λ5-phosphatetracyclo[8.8.0.03,8.012,17]octadeca-3(8),4-dien-7-one;dihydrate;hydrobromide |
InChI |
InChI=1S/C10H14N5O8P.BrH.2H2O/c11-9-14-6-3(7(16)15-9)12-4-8(13-6)22-2-1-21-24(19,20)23-5(2)10(4,17)18;;;/h2,4-5,8,12,17-18H,1H2,(H,19,20)(H4,11,13,14,15,16);1H;2*1H2/t2-,4-,5+,8-;;;/m1.../s1 |
InChI Key |
GGLKTKQOHMCQHF-UNHNTEMGSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C([C@H]3[C@@H](O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.O.O.Br |
Canonical SMILES |
C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.O.O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B10823657.png)
![(3E,5E,7E,11Z,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823658.png)


![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid;hydrate](/img/structure/B10823679.png)



![(10R)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10823694.png)

![15-Hydroxy-13,13,20,20,34,34,41,41-octamethyl-39-oxido-21,33-dioxa-3,6,15,48,50-pentaza-39-azoniapentadecacyclo[42.5.2.13,10.01,42.02,28.04,12.04,27.06,10.014,26.016,25.017,22.028,40.029,38.032,37.044,48]dopentaconta-14(26),16(25),17(22),18,23,29(38),30,32(37),35,39-decaene-5,49,51,52-tetrone](/img/structure/B10823704.png)
![(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10823719.png)
